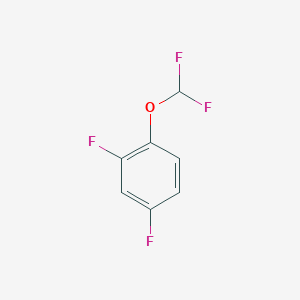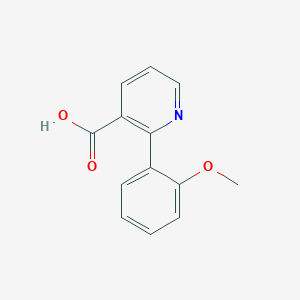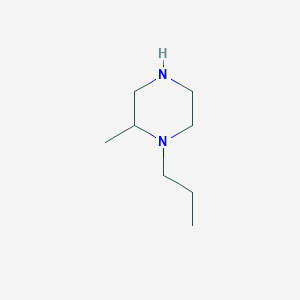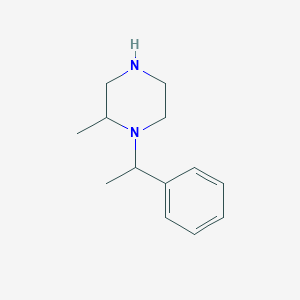
2-Methyl-1-(1-phenylethyl)piperazine
Overview
Description
“2-Methyl-1-(1-phenylethyl)piperazine” is a chemical compound used in scientific research. It is a light yellow liquid and is used to prepare non-imidazole human histamine H4 receptor antagonists. It is also used to synthesize imidazopyridine derivatives as inhibitors of Aurora kinases .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of “2-Methyl-1-(1-phenylethyl)piperazine” is C12H18N2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
“2-Methyl-1-(1-phenylethyl)piperazine” is a light yellow liquid . Its refractive index is 1.5430 (lit.) and its density is >1.006 g/mL at 20 °C (lit.) .Scientific Research Applications
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is the key component of several blockbuster drugs such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
Medicinal Chemistry
The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . However, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
C–H Functionalization
Recent synthetic methods have been developed to afford functionalized piperazines with a focus on C–H functionalization . This has opened up new possibilities for the structural diversity of piperazines .
Pharmacokinetics
The two nitrogen atoms in the piperazine structure improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines . These nitrogen atom sites serve as hydrogen bond donor/acceptor, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Structural Diversity
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . However, the presence of the additional nitrogen permits for adjusting a 3D geometry at the distal position of the six-membered ring .
Illicit Use
Piperazines have also been encountered in illicit products . One of the first piperazine derivatives encountered was 1-benzylpiperazine (BZP), one of a group of phenyl and benzyl substituted piperazines that have become prevalent worldwide .
Safety and Hazards
properties
IUPAC Name |
2-methyl-1-(1-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-10-14-8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHHITNORRLRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(1-phenylethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)
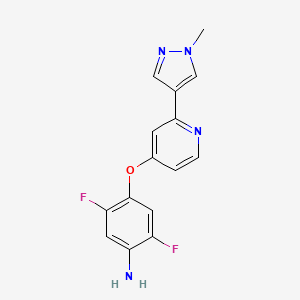
![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)

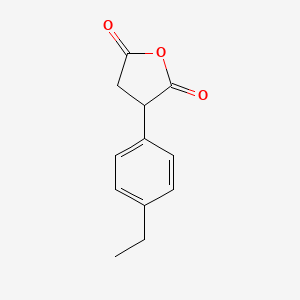
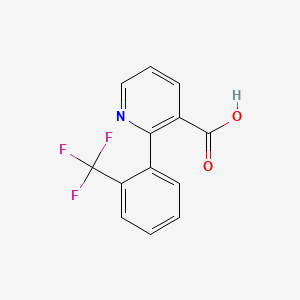
![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)

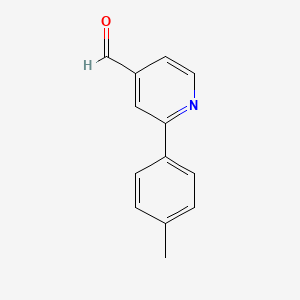
![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)
